molecular formula C10H8BrFN2O2 B13674014 Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate

Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate

Cat. No.: B13674014
M. Wt: 287.08 g/mol
InChI Key: BLMOIXSHKXAHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a benzimidazole core with bromine and fluorine substituents, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate typically involves the cyclization of appropriately substituted anilines with carboxylic acid derivatives. One common method includes the reaction of 4-fluoro-2-nitroaniline with ethyl bromoacetate under basic conditions, followed by cyclization and reduction steps . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Coupling: Boron reagents, palladium catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl derivatives.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The combination of bromine and fluorine atoms enhances its potential as a versatile compound in medicinal chemistry and industrial applications.

Biological Activity

Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H10BrF N2O2 and a molecular weight of 287.09 g/mol. The compound features a benzimidazole core, characterized by a bicyclic structure that includes both benzene and imidazole rings. The halogen substitutions at positions 6 (bromine) and 4 (fluorine) significantly influence its reactivity and biological activity, making it a subject of interest in drug development .

Biological Activity Overview

Benzimidazole derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Initial studies suggest that this compound exhibits significant antimicrobial properties. Compounds within this class have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Antifungal Properties : Similar to its antibacterial effects, this compound may also display antifungal activity, which is common among benzimidazole derivatives .
  • Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation. Studies have shown promising results in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Structure-Activity Relationships (SAR)

The unique combination of bromine and fluorine substituents in this compound enhances its biological potency compared to other benzimidazole derivatives. A comparative analysis with structurally similar compounds highlights these distinctions:

Compound NameMolecular FormulaKey Features
Ethyl 6-Bromo-4-chloroquinoline-3-carboxylateC12H9BrClN2O2Contains chlorine instead of fluorine
Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylateC12H10BrN2O2Methyl group instead of ethyl
Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylateC12H10BrN2O3Hydroxy group replaces fluorine

The presence of halogen atoms is crucial for enhancing the lipophilicity and bioavailability of these compounds, which may lead to improved interactions with biological targets .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessing various benzimidazole derivatives found that those with halogen substituents exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This compound was noted for its comparable efficacy to standard antibiotics .
  • Anticancer Potential : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma). The mechanism appears to involve the inhibition of specific cellular pathways associated with tumor growth .
  • Inhibitory Activity : Research has indicated that this compound may act as an inhibitor for certain enzymes involved in cancer progression. For instance, its inhibitory effects on PI3K pathways have been documented, suggesting potential applications in targeted cancer therapies .

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 6-bromo-4-fluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)9-13-7-4-5(11)3-6(12)8(7)14-9/h3-4H,2H2,1H3,(H,13,14)

InChI Key

BLMOIXSHKXAHFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.